O-tosylhydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Applications:

O-tosylhydroxylamine (also known as N-Boc-O-tosylhydroxylamine) is a chemical compound used in organic synthesis as a safe and efficient nitrogen source for the N-amination of aryl and alkyl amines. This reaction allows scientists to introduce a nitrogen atom into organic molecules, which is a crucial step in the synthesis of many pharmaceuticals and other complex molecules.

Here are some specific research applications of O-tosylhydroxylamine:

- Preparation of primary amines: O-tosylhydroxylamine can be used to prepare primary amines, which are organic compounds containing an amino group (-NH2) attached to a single carbon atom. Primary amines are important building blocks in the synthesis of various drugs, such as antibiotics and anti-inflammatory medications.

- Synthesis of N-heterocycles: N-heterocycles are organic compounds that contain a ring of atoms, with at least one atom being nitrogen. O-tosylhydroxylamine can be used as a precursor for the synthesis of various N-heterocycles, which are found in many natural products and pharmaceuticals.

Safety and Handling:

Further Information:

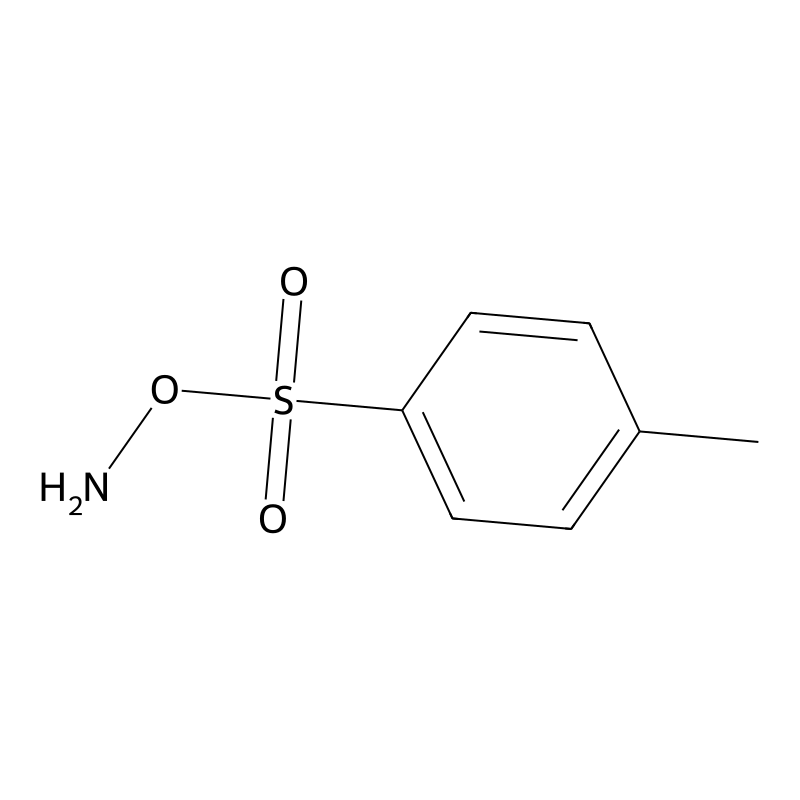

O-tosylhydroxylamine is an organic compound with the molecular formula C₇H₉NO₃S. It features a hydroxylamine functional group (–NH₂OH) attached to a tosyl group (–SO₂C₆H₄CH₃), which enhances its reactivity and stability. This compound is primarily utilized in organic synthesis as a reagent for various transformations, particularly in the conversion of aldehydes to nitriles and oximes.

- Formation of Nitriles: It can convert aldehydes into nitriles through a straightforward heating process, making it a valuable reagent in synthetic organic chemistry .

- Oxime Synthesis: The compound can react with alcohols and alkyl halides to form oximes without the need for external oxidants .

- Amination Reactions: O-tosylhydroxylamine is effective for the amination of phenols and alkenes, facilitating the introduction of nitrogen functionalities into organic molecules .

While specific biological activities of O-tosylhydroxylamine are less documented compared to other compounds, its derivatives have shown potential in medicinal chemistry. For instance, compounds derived from O-tosylhydroxylamine have been investigated for their applications in synthesizing pharmaceuticals, including antipsychotic and anticonvulsant agents .

O-tosylhydroxylamine can be synthesized via several methods:

- Direct Reaction: It can be prepared by reacting hydroxylamine with p-toluenesulfonyl chloride under basic conditions, which facilitates the formation of the tosyl derivative .

- Metal-Free Approaches: Recent studies have demonstrated metal-free methods for synthesizing nitriles from aldehydes using O-tosylhydroxylamine as a nitrogen source, highlighting its practical application in organic synthesis .

O-tosylhydroxylamine finds utility in various fields:

- Organic Synthesis: It serves as a reagent for the preparation of nitriles and oximes, which are important intermediates in organic chemistry.

- Pharmaceutical Development: Its derivatives are explored for their potential use in drug synthesis, particularly for compounds with therapeutic properties .

- Chemical Research: The compound is employed in academic research to study reaction mechanisms involving nitrogen transfer.

Interaction studies involving O-tosylhydroxylamine typically focus on its reactivity with different functional groups. For example, it has been shown to effectively react with carbonyl compounds to form oximes and nitriles under mild conditions. Additionally, its interactions with amines and alcohols have been characterized, revealing its versatility as a nitrogen source in various reactions .

Several compounds share structural or functional similarities with O-tosylhydroxylamine. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Hydroxylamine | Simple amine; used primarily for oxime formation | Less stable than O-tosylhydroxylamine |

| N-Boc-O-tosylhydroxylamine | Protected form; used for amination reactions | Enhanced stability due to Boc group |

| Hydroxylamine-O-sulfonic acid | Sulfonic acid derivative; used in similar reactions | More acidic; often used in industrial applications |

| Tosyloxycarbamates | Contains carbamate functionality; used in aziridination | Different reactivity patterns due to carbamate group |

O-tosylhydroxylamine stands out due to its balance of reactivity and stability, making it a preferred choice for various synthetic applications. Its ability to facilitate multiple transformations while maintaining ease of handling contributes to its uniqueness among similar compounds.

Laboratory-Scale Preparation Techniques

The laboratory-scale synthesis of O-tosylhydroxylamine relies primarily on the classical approach involving the direct reaction of hydroxylamine derivatives with tosylating agents. The most established method employs hydroxylamine hydrochloride as the nitrogen source and p-toluenesulfonyl chloride as the electrophilic tosylating reagent [1] . This transformation typically proceeds under mild conditions in the presence of a suitable base such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction.

The standard procedure involves charging a round-bottomed flask with hydroxylamine hydrochloride dissolved in dichloromethane or tetrahydrofuran at temperatures ranging from zero to twenty-five degrees Celsius [3] . The base is added dropwise to maintain pH control, followed by the slow addition of p-toluenesulfonyl chloride over a period of thirty to sixty minutes. This controlled addition strategy minimizes side reactions and maximizes the formation of the desired O-tosylhydroxylamine product with typical yields ranging from seventy to eighty-five percent.

An alternative laboratory-scale approach utilizes the two-step synthesis of N-Boc-O-tosylhydroxylamine, which offers enhanced stability and handling characteristics [1] [4]. This method first involves the protection of hydroxylamine with tert-butoxycarbonyl anhydride, followed by tosylation with tosyl chloride in the presence of sodium bicarbonate. The N-Boc protecting group provides significant advantages in terms of storage stability and ease of purification, making this derivative particularly valuable for synthetic applications requiring extended storage periods.

The O-tert-butyldimethylsilyl-N-tosylhydroxylamine variant represents another sophisticated laboratory-scale preparation technique [5] [6]. This approach employs silyl protection strategies that enable selective functionalization and enhanced reactivity profiles. The synthesis involves sequential treatment of hydroxylamine with tert-butyldimethylsilyl chloride followed by tosylation, yielding products with excellent yields ranging from seventy-five to ninety percent.

Industrial Synthesis Routes

Industrial production of O-tosylhydroxylamine and related derivatives employs fundamentally different approaches optimized for large-scale manufacturing requirements. The most significant industrial route utilizes hydroxylamine disulfonic acid alkali metal salts as starting materials, a method developed and patented by BASF Aktiengesellschaft [7] [8]. This approach addresses the inherent safety and handling challenges associated with free hydroxylamine by employing more stable precursor compounds.

The industrial process begins with hydroxylamine disulfonic acid sodium salt, which is readily prepared from sodium bisulfite and sodium nitrite in aqueous solution according to established synthetic protocols [7]. The alkali metal salt undergoes alkylation with various halides, including tosyl chloride derivatives, under controlled reaction conditions. The process typically operates at temperatures between fifty and seventy degrees Celsius with reaction times of two to four hours, achieving yields of ninety-five to ninety-eight percent.

A critical advantage of the industrial route lies in its utilization of industrially available starting materials and its compatibility with existing manufacturing infrastructure. The hydroxylamine disulfonic acid precursor eliminates many of the safety concerns associated with handling free hydroxylamine, while the aqueous reaction medium reduces solvent costs and environmental impact [7]. The process includes a subsequent hydrogenation step to cleave the disulfonic acid protecting groups, yielding the final O-tosylhydroxylamine product.

Scale-up considerations for industrial synthesis include reactor design specifications that accommodate the exothermic nature of tosylation reactions [9] [10]. Power compensation calorimetry studies have demonstrated that tosylation reactions typically exhibit heat evolution ranging from eight to twenty-nine kilocalories per mole, necessitating adequate cooling capacity and temperature control systems in industrial reactors.

Optimization Strategies for Yield Enhancement

Yield optimization for O-tosylhydroxylamine synthesis requires systematic evaluation of multiple reaction parameters including temperature, base stoichiometry, solvent selection, and reaction concentration. Temperature control emerges as the most critical factor, with optimal laboratory-scale conditions maintained between zero and twenty-five degrees Celsius [11]. Higher temperatures, while accelerating reaction rates, promote competing side reactions including over-tosylation and hydroxylamine decomposition pathways.

Base stoichiometry optimization reveals that slight excess of base, typically 1.0 to 1.2 equivalents relative to hydroxylamine, provides optimal conversion while minimizing side product formation [11]. The choice of base significantly impacts both yield and product purity, with triethylamine and pyridine showing superior performance compared to inorganic bases such as sodium hydroxide or potassium carbonate.

Solvent selection plays a crucial role in yield optimization, with aprotic polar solvents such as dichloromethane and tetrahydrofuran demonstrating superior performance compared to protic or highly polar alternatives [3] . These solvents provide optimal solvation of reactants while minimizing competing nucleophilic reactions that can reduce overall yield.

Reaction concentration optimization studies indicate that moderate concentrations in the range of 0.1 to 0.5 molar provide the best balance between reaction efficiency and side product minimization [12]. Higher concentrations can lead to increased formation of bis-tosylated products, while lower concentrations result in slower reaction rates and reduced throughput.

Addition rate control represents another critical optimization parameter. Slow, controlled addition of tosyl chloride over periods of thirty to sixty minutes significantly reduces the formation of side products while maintaining high overall conversion [3] [11]. This approach allows for better heat management and maintains optimal pH conditions throughout the reaction course.

Green Chemistry Approaches to O-tosylhydroxylamine Synthesis

Green chemistry principles have been increasingly applied to O-tosylhydroxylamine synthesis, focusing on atom economy, energy efficiency, and waste minimization strategies. Flow chemistry represents one of the most promising green approaches, offering precise reaction control, enhanced safety profiles, and improved scalability characteristics [13]. Continuous flow systems enable real-time optimization of reaction parameters and reduce the inventory of hazardous intermediates.

The implementation of flow chemistry for hydroxylamine derivative synthesis has demonstrated several key advantages including immediate heat transfer, precise mixing control, and enhanced reproducibility [13]. Flow reactors operating at temperatures up to one hundred fifty degrees Celsius with residence times of thirty minutes to two hours have achieved yields comparable to batch processes while significantly reducing reaction times and energy consumption.

Metal-free synthetic approaches represent another significant advancement in green chemistry applications. Recent developments have demonstrated the feasibility of metal-free synthesis protocols using N-Boc-O-tosylhydroxylamine as both reagent and product in various transformations [1] [14] [15]. These approaches eliminate the need for transition metal catalysts, reducing both cost and environmental impact while maintaining high selectivity and yield.

Solvent-free and aqueous reaction conditions have been explored as alternatives to traditional organic solvent systems [16]. While these approaches face challenges related to solubility and reaction rates, they offer significant environmental benefits and align with green chemistry principles. Microwave-assisted synthesis has also shown promise for accelerating reactions while reducing energy consumption [16].

The development of recyclable and renewable feedstock strategies represents an emerging area of green chemistry application. Research into bio-based tosylating agents and renewable hydroxylamine sources aims to reduce dependence on petroleum-derived starting materials while maintaining synthetic efficiency [17]. These approaches, while still in early development stages, offer long-term sustainability benefits for large-scale production.